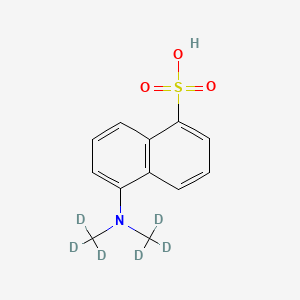

Dansyl Acid-d6

Description

Properties

IUPAC Name |

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEQQKBWUHCIOU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Dansyl Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Dansyl Acid-d6, a deuterated analog of the widely used fluorescent probe, Dansyl Acid. This document details its chemical, physical, and spectroscopic characteristics, offers experimental protocols for its application, and visualizes key analytical workflows.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Dansyl Acid, where the six hydrogen atoms on the dimethylamino group are replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of compounds derivatized with dansyl chloride, minimizing analytical variability and improving accuracy.[1][2] Like its non-deuterated counterpart, this compound is a fluorescent molecule, a property that is highly sensitive to the polarity of its microenvironment.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. Data for the non-deuterated Dansyl Acid is also provided for comparison, as the properties are expected to be very similar.

| Property | This compound | Dansyl Acid (for comparison) |

| Synonyms | 5-Dimethylaminonaphthalene-1-sulfonic Acid-d6 | 5-(Dimethylamino)naphthalene-1-sulfonic acid |

| CAS Number | 1329836-02-3[4] | 4272-77-9[5] |

| Molecular Formula | C₁₂H₇D₆NO₃S[4] | C₁₂H₁₃NO₃S[5] |

| Molecular Weight | 257.34 g/mol [4] | 251.30 g/mol [5] |

| Exact Mass | 257.099 g/mol [6][7] | 251.06161445 Da[5] |

| Appearance | Purple Solid[1] | Pale yellow to light brown powder[8] |

| Melting Point | Data not available | ~316 °C[9] |

| Solubility | Data not available | Soluble in water and polar organic solvents[8] |

| Storage | 2-8°C Refrigerator[1] | Room Temperature (cool, dark place recommended)[9] |

Spectroscopic Properties

The fluorescence of dansyl compounds is characterized by a large Stokes shift and high environmental sensitivity, making them powerful probes for studying molecular interactions.[10] The deuteration in this compound is not expected to significantly alter its core photophysical properties compared to Dansyl Acid.

| Spectroscopic Property | Value (for Dansyl Derivatives) |

| Excitation Maximum (λex) | ~335 nm[11] |

| Emission Maximum (λem) | ~518 nm (highly solvent-dependent)[11][12] |

| Fluorescence Lifetime | 10-20 nanoseconds (for dansyl-protein conjugates)[10] |

| Quantum Yield (ΦF) | Varies significantly with solvent polarity (e.g., 0.07 in water to 0.66 in dioxane for Dansyl glycine)[13] |

Mass Spectrometry Data for Dansyl Acid (Non-deuterated)

| Mass Spectrometry Type | Key Features |

| GC-MS | Top Peak (m/z): 251[5] |

| MS-MS | Precursor m/z: 252.0689 ([M+H]⁺); Major Fragments (m/z): 237, 171, 170[5] |

NMR Spectroscopy

-

¹H-NMR (500 MHz, DMSO-d₆, δ ppm): 10.77 (s, 1H, NH); 8.54 (d, 1H, CH naphthyl); 8.31 (d, 1H, CH naphthyl); 8.20 (d, 1H, CH naphthyl); 7.69 (t, 1H, CH naphthyl); 7.62 (t, 1H, CH naphthyl); 7.29 (d, 1H, CH naphthyl); 2.83 (s, 6H, CH₃N).[14]

-

¹³C-NMR (125 MHz, DMSO-d₆, δ ppm): 151.10; 133.08; 130.60; 130.46; 129.65; 128.90; 128.13; 123.68; 119.26; 115.34; 45.09.[14]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. The following protocols are adapted from established methods for dansylation and LC-MS analysis.

Protocol for Amino Acid Quantification using Dansyl Chloride Derivatization with this compound as an Internal Standard

This protocol describes the pre-column derivatization of amino acids in a biological sample and subsequent analysis by LC-MS/MS, using this compound for internal standardization.

Materials:

-

Biological sample (e.g., plasma, urine, tissue homogenate)

-

Dansyl Chloride solution (10 mg/mL in acetone)

-

This compound solution (of known concentration in a suitable solvent)

-

Sodium carbonate buffer (100 mM, pH 9.5)

-

Acetonitrile (B52724) (ice-cold)

-

Formic acid (25% aqueous solution)

-

C18 reversed-phase LC column

-

Mass spectrometer with electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 50 µL of the biological sample, add 150 µL of ice-cold acetonitrile to precipitate proteins.[15]

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[15]

-

Transfer the supernatant to a new tube.

-

Spike the supernatant with a known amount of the this compound internal standard solution.

-

-

Derivatization Reaction:

-

Quenching:

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.[15]

-

Inject the sample onto a C18 reversed-phase column.

-

Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[15]

-

Operate the mass spectrometer in positive ion ESI mode, using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the derivatized amino acids and this compound.[15]

-

Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes how to determine the fluorescence quantum yield of a dansyl derivative, which would be applicable to this compound, using a comparative method with a known standard.[3]

Materials:

-

Fluorometer and UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Solution of the dansyl compound to be tested

Procedure:

-

Prepare a series of dilute solutions of both the standard and the dansyl compound in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.[3]

-

Measure the fluorescence emission spectra of all solutions using the fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.[3]

-

Integrate the area under the emission spectra for both the standard and the sample.[3]

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.[3]

-

Calculate the quantum yield of the dansyl compound using the slopes of the linear plots and the known quantum yield of the standard.[3]

Visualizations

Logical Workflow for Internal Standardization

The following diagram illustrates the logical workflow of using this compound as an internal standard in a quantitative LC-MS experiment.

Caption: Workflow for using this compound as an internal standard.

Principle of Solvatochromic Fluorescence

The fluorescence of dansyl compounds is highly dependent on the polarity of their environment. This phenomenon, known as solvatochromism, is due to an intramolecular charge transfer (ICT) upon photoexcitation.

Caption: Environmental effect on dansyl fluorescence.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Dansyl acid | C12H13NO3S | CID 1792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1329836-02-3 | LGC Standards [lgcstandards.com]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Dansyl-2-(2-azidoethoxy)ethanamine-d6 (N-(2-(2-Azidoethoxy)ethyl)-5-(dimethyl-d6 amino)naphthalene-1-sulfonamide; Dansyl-d6 PEG-azide) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 10. Dansyl chloride [cogershop.com]

- 11. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 12. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dansyl glycine [omlc.org]

- 14. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Dansyl Acid-d6 chemical structure and formula

An In-depth Technical Guide to Dansyl Acid-d6

This technical guide provides a comprehensive overview of this compound, a deuterated analog of Dansyl Acid, for researchers, scientists, and drug development professionals. It covers the core chemical properties, relevant experimental protocols, and visualizes a key application workflow.

Chemical Structure and Formula

This compound, also known as 5-Dimethylaminonaphthalene-1-sulfonic Acid-d6, is a fluorescent molecule used in protein analysis and Förster resonance energy transfer (FRET) detection.[1][2] The deuteration of the dimethylamino group provides a means for isotopic labeling in advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).[3][4]

Molecular Formula: C₁₂H₇D₆NO₃S[2][5][6][7]

Chemical Structure:

(Image credit: Santa Cruz Biotechnology, Inc. For illustrative purposes only.)

(Image credit: Santa Cruz Biotechnology, Inc. For illustrative purposes only.)

Core Properties and Quantitative Data

This compound and its derivatives are characterized by their high sensitivity to the polarity of their microenvironment, a property known as solvatochromism.[3] This makes them powerful tools for probing molecular interactions.[3] The primary degradation pathway for the related compound Dansyl Chloride-d6 is hydrolysis, which converts the reactive sulfonyl chloride to the non-reactive this compound.[8]

| Property | Value | Source |

| CAS Number | 1329836-02-3 | [2][5][6] |

| Molecular Weight | 257.34 g/mol | [2][5][6][7] |

| Exact Mass | 257.0993 Da | [1][6] |

| PSA (Polar Surface Area) | 66 Ų | [1][9] |

| XLogP3 | 2.2 | [1][9] |

| Appearance | Purple Solid | [1] |

Experimental Protocols

The following protocols are detailed for the synthesis and application of dansyl derivatives, which are directly relevant to the use of this compound and its precursors in a research setting.

General Derivatization of Amines for LC-MS Analysis

This protocol outlines a general workflow for the derivatization of primary and secondary amines in biological fluids (e.g., plasma) using Dansyl Chloride-d6, the precursor to this compound, for stable isotope dilution assays.[4]

Materials:

-

Dansyl Chloride-d6

-

Biological sample (e.g., 50 µL of plasma)

-

Ice-cold acetonitrile (B52724) with internal standard

-

10 mg/mL Dansyl Chloride in acetone (B3395972) (freshly prepared)

-

100 mM sodium carbonate buffer (pH 9.5)

-

25% aqueous formic acid

Procedure:

-

Sample Preparation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate proteins.[4] Vortex and centrifuge to pellet the protein. Transfer the supernatant for derivatization.

-

Derivatization Reaction:

-

Quenching and Sample Preparation for LC-MS:

-

After incubation, add 10 µL of 25% aqueous formic acid to quench the reaction and neutralize the pH.[4]

-

The sample is now ready for LC-MS analysis.

-

Synthesis of N-Substituted Dansyl-d6 Amide

This protocol describes the reaction of Dansyl-d6 chloride with a primary or secondary amine to form a fluorescent dansyl-d6 amide.[3]

Materials:

-

Dansyl-d6 chloride

-

Amine-containing substrate (e.g., amino acid, peptide)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve the amine-containing substrate in the anhydrous aprotic solvent.[3]

-

Add the base to the solution to act as an acid scavenger.[3]

-

In a separate flask, dissolve Dansyl-d6 chloride in the same anhydrous aprotic solvent.[3]

-

Slowly add the Dansyl-d6 chloride solution to the substrate solution with constant stirring at room temperature.[3]

-

Allow the reaction to proceed for several hours to overnight.[3] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any precipitated salts.[3]

-

Acidify the resulting solution with 1 M hydrochloric acid.[3]

-

Extract the product into an organic solvent like dichloromethane.[3]

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Remove the solvent under reduced pressure to obtain the N-substituted Dansyl-d6 amide.[3]

Workflow Visualization

The following diagram illustrates the logical workflow for the derivatization of amine-containing analytes in a biological sample using Dansyl Chloride-d6 for subsequent LC-MS quantification. This method is central to metabolomics and clinical research for achieving high-accuracy quantitative data.[4]

Caption: Logical flow of Dansyl Chloride-d6 derivatization for LC-MS.[4]

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS 1329836-02-3 | LGC Standards [lgcstandards.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Dansyl Chloride-d6 | Benchchem [benchchem.com]

- 9. Dansyl acid | C12H13NO3S | CID 1792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Principle of Stable Isotope Dilution Using Dansyl Acid-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope dilution mass spectrometry (IDMS) utilizing Dansyl Acid-d6 as a derivatization agent and internal standard. This powerful analytical technique offers high accuracy and precision for the quantification of a wide range of analytes, particularly those containing primary and secondary amine functional groups, in complex biological matrices.

Core Principles: Isotope Dilution and Dansylation

Stable Isotope Dilution (SID) is a quantitative analysis technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample.[1][2] This "heavy" internal standard, in this case, this compound, is chemically identical to its "light" counterpart, the derivatizing agent for the endogenous analyte, but has a different mass due to the incorporation of deuterium (B1214612) atoms.[1][3] By measuring the ratio of the signal from the derivatized analyte to that of the derivatized, isotope-labeled standard, accurate quantification can be achieved, as this ratio corrects for variability during sample preparation, chromatography, and ionization.[1][2]

Dansylation is a pre-column chemical derivatization technique that employs 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride or Dns-Cl) to label primary and secondary amino groups.[4][5] This reaction, which occurs under alkaline conditions, forms stable, highly fluorescent sulfonamide adducts.[3][5]

The key advantages of using dansylation in conjunction with LC-MS are:

-

Enhanced Sensitivity: The dansyl group significantly improves the ionization efficiency of the derivatized analytes in electrospray ionization (ESI), leading to a signal enhancement of one to three orders of magnitude.[1] The tertiary amine in the dansyl group also helps boost the signal in positive mode electrospray ionization.[4]

-

Improved Chromatography: The hydrophobic nature of the dansyl group improves the retention of polar molecules, such as amino acids, on reversed-phase columns, enabling better separation.[1][5][6]

-

Broad Applicability: Dansyl chloride reacts with a wide range of compounds bearing primary and secondary amines, including amino acids, biogenic amines, polyamines, and adenine (B156593) nucleosides.[4]

This compound, the deuterated analog of Dansyl Chloride, contains six deuterium atoms in place of hydrogen atoms on the two methyl groups.[1] This mass difference is the foundation for its use as a stable isotope-labeled internal standard in IDMS.[1]

Experimental Workflow and Methodologies

The general workflow for quantitative analysis using this compound in a stable isotope dilution strategy involves several key steps, from sample preparation to data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Derivatization: Dansyl Chloride-d6 versus Dansyl Acid-d6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemistry of Dansyl Derivatization: A Tale of Two Functional Groups

The efficacy of a derivatizing agent hinges on its ability to react with a specific functional group on the analyte to form a new, stable covalent bond. The crucial difference between Dansyl Chloride-d6 and Dansyl Acid-d6 lies in their respective functional groups: the sulfonyl chloride (-SO₂Cl) and the sulfonic acid (-SO₃H) groups.

Dansyl Chloride-d6 , or 5-(dimethylamino-d6)-naphthalene-1-sulfonyl chloride, is a highly reactive electrophile. The sulfur atom of the sulfonyl chloride group is electron-deficient, making it susceptible to nucleophilic attack by the lone pair of electrons on primary and secondary amines.[1][2] This reaction, typically carried out under basic conditions (pH 9-11), results in the formation of a stable sulfonamide bond.[3] The basic conditions are necessary to deprotonate the amine, increasing its nucleophilicity.[3]

This compound , or 5-(dimethylamino-d6)-naphthalene-1-sulfonic acid, on the other hand, is the product of Dansyl Chloride-d6 hydrolysis.[4] In the presence of water, the sulfonyl chloride group is readily converted to a sulfonic acid group.[4] A sulfonic acid is a strong acid and, under the basic conditions used for derivatization, exists as the sulfonate anion (-SO₃⁻). This anion is a very poor leaving group, rendering this compound essentially unreactive towards amines for the purpose of forming a stable amide bond.[5][6] Consequently, This compound is not a suitable reagent for derivatization.

The logical relationship is depicted in the diagram below:

Dansyl Chloride-d6: The Reagent of Choice for Quantitative Analysis

The primary application of Dansyl Chloride-d6 in a research and drug development setting is as a derivatizing agent for quantitative analysis using LC-MS. The introduction of the dansyl group offers several key advantages:

-

Enhanced Ionization Efficiency: The tertiary amine in the dansyl moiety significantly improves ionization in positive mode electrospray ionization (ESI), leading to lower limits of detection.[7]

-

Improved Chromatographic Retention: The hydrophobic naphthalene (B1677914) ring increases the retention of polar analytes on reversed-phase columns, allowing for better separation from interfering matrix components.[2]

-

Stable Isotope Labeling: The six deuterium (B1214612) atoms on the dimethylamino group provide a +6 Da mass shift compared to the non-deuterated analog. This allows Dansyl Chloride-d6 to be used in stable isotope dilution assays, where a known amount of a standard derivatized with non-deuterated Dansyl Chloride is spiked into the sample. The ratio of the deuterated to non-deuterated analyte peaks in the mass spectrometer allows for highly accurate and precise quantification, correcting for matrix effects and variations in sample preparation.[8][9]

Quantitative Data Summary

The following table summarizes key properties of Dansyl Chloride-d6 and this compound.

| Property | Dansyl Chloride-d6 | This compound | Reference(s) |

| Molecular Formula | C₁₂H₆D₆ClNO₂S | C₁₂H₇D₆NO₃S | [1][10] |

| Molar Mass | ~275.8 g/mol | ~257.3 g/mol | [1][11] |

| Reactive Group | Sulfonyl Chloride (-SO₂Cl) | Sulfonic Acid (-SO₃H) | [1][12] |

| Reactivity with Amines | High | Negligible | [2][4] |

| Primary Use | Derivatizing agent for LC-MS | Hydrolysis byproduct | [4][9] |

Experimental Protocols

General Derivatization Protocol for Amino Acids using Dansyl Chloride-d6

This protocol is a generalized procedure and may require optimization for specific analytes and matrices.

Materials:

-

Dansyl Chloride-d6 solution (e.g., 10 mg/mL in anhydrous acetonitrile)

-

Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5-10.5)

-

Quenching solution (e.g., 10% aqueous ammonium (B1175870) hydroxide (B78521) or 2 M formic acid in acetonitrile)

-

Sample extract containing the analyte of interest

-

Anhydrous acetonitrile (B52724) (ACN)

-

Methanol (MeOH)

Procedure:

-

Sample Preparation: If necessary, perform a protein precipitation step on the biological sample (e.g., by adding 3 volumes of ice-cold ACN/MeOH (3:1 v/v)). Centrifuge and collect the supernatant.

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine 50 µL of the sample extract with 25 µL of the sodium carbonate/bicarbonate buffer.

-

Add 50 µL of the freshly prepared Dansyl Chloride-d6 working solution.

-

Vortex the mixture and incubate at a controlled temperature (e.g., 60°C for 60 minutes) in the dark.[4]

-

-

Reaction Quenching:

-

After incubation, add 10 µL of the quenching solution to consume the excess Dansyl Chloride-d6.[7]

-

Vortex and incubate for an additional 10 minutes at the same temperature.

-

-

Final Sample Preparation for LC-MS:

-

Centrifuge the final mixture to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

The experimental workflow is illustrated below:

Conclusion

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amine-containing compounds, a clear understanding of the derivatization chemistry is paramount. Dansyl Chloride-d6 is a powerful and effective reagent for enhancing the detectability and chromatographic performance of these analytes in LC-MS applications, with the added advantage of enabling highly accurate stable isotope dilution analysis. Conversely, this compound, its hydrolysis product, is unreactive and plays no role in the derivatization process. Ensuring the use of fresh, high-quality Dansyl Chloride-d6 and minimizing its exposure to moisture are critical for successful and reproducible derivatization.

References

- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Dansyl acid | C12H13NO3S | CID 1792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. solubilityofthings.com [solubilityofthings.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Synthesis and Purity of Dansyl Acid-d6

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of this compound. This deuterated analog of Dansyl Acid is a valuable tool in various analytical and research applications, particularly in mass spectrometry-based assays where it can serve as an internal standard. The deuteration of the dimethylamino group provides a distinct mass shift, enabling precise quantification in complex biological matrices.

Dansyl Acid, or 5-(dimethylamino)naphthalene-1-sulfonic acid, is the hydrolysis product of the widely used fluorescent labeling reagent, Dansyl Chloride. The synthesis of this compound involves the introduction of two methyl-d3 groups, leading to a stable, isotopically labeled compound. This guide details a representative synthesis protocol, purification methods, and a robust analytical workflow for quality control.

Synthesis of this compound

The synthesis of this compound is analogous to that of its non-deuterated counterpart, typically involving the reaction of a naphthalenesulfonic acid derivative with a deuterated amine source. A common route starts from 5-aminonaphthalene-1-sulfonic acid.

Reaction Scheme

The overall synthetic pathway involves the methylation of 5-aminonaphthalene-1-sulfonic acid using a deuterated methyl source, such as iodomethane-d3, in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

5-aminonaphthalene-1-sulfonic acid

-

Iodomethane-d3 (CD3I)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous aprotic solvent (e.g., Acetonitrile)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-aminonaphthalene-1-sulfonic acid in an aqueous solution of sodium bicarbonate.

-

Addition of Deuterated Reagent: To the stirred solution, slowly add an excess of iodomethane-d3.

-

Reaction: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.[1] The reaction may require several hours to proceed to completion.

-

Work-up:

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the solution with 1 M hydrochloric acid to a pH of 5-6.[2]

-

The this compound product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[1][3]

-

-

Drying and Solvent Removal:

Purification

The crude product typically requires purification to remove unreacted starting materials and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.

Experimental Protocol: Preparative HPLC Purification

Instrumentation and Conditions:

-

Column: C18 reversed-phase preparative column.[4]

-

Mobile Phase A: 0.1% formic acid in deionized water.[4]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the product.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 325 nm).[5]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture.

-

Inject the solution onto the equilibrated HPLC column.

-

Collect fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in an aqueous solution) to obtain the purified this compound.

-

Purity Assessment

The purity of the final product must be rigorously assessed to ensure its suitability for use as an analytical standard. A combination of chromatographic and spectroscopic techniques is employed.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chromatographic purity. The sample is analyzed on a C18 analytical column, and the purity is calculated based on the relative area of the product peak.[5][6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity and isotopic enrichment of the product. The mass spectrometer is set to detect the exact mass of this compound.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structure and the successful incorporation of deuterium (B1214612) by the absence of the N-dimethyl proton signal.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

²H NMR: Can be used to directly observe the deuterium signal, confirming its presence.

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the purity assessment of this compound.

Table 1: HPLC Purity Analysis Parameters

| Parameter | Value | Reference |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 2.7 µm | [5] |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | [4] |

| Flow Rate | 0.5 mL/min | [5] |

| Detection | UV at 254 nm or 325 nm | [5] |

| Injection Volume | 20 µL | [5] |

| Column Temp. | 25°C |[5] |

Table 2: Representative Purity and Yield Data

| Analysis | Result | Reference |

|---|---|---|

| Synthesis Yield (Crude) | > 90% | [2] |

| Purity by HPLC (post-purification) | ≥ 98% | [4] |

| Isotopic Purity (by MS) | ≥ 99% Deuterium incorporation | - |

| Linearity (R²) for Quantification | > 0.99 | [4][8] |

| Precision (RSD) | < 5% |[4] |

Table 3: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₁₂H₇D₆NO₃S |

| Exact Mass ([M+H]⁺) | 258.12 |

| Monoisotopic Mass (Dansyl Acid) | 251.06 |

| Mass Shift (d6 vs d0) | +6 Da |

Visualizations

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for this compound synthesis and quality control.

Conclusion

This guide outlines the essential procedures for the synthesis and quality control of this compound. The provided protocols for synthesis, purification, and analysis are based on established chemical principles for dansyl derivatives.[1][3][9] Adherence to these methodologies will enable researchers, scientists, and drug development professionals to produce and verify high-purity this compound, a critical reagent for sensitive and accurate quantitative analyses using stable isotope dilution techniques.[4] The robust analytical workflow ensures the final product meets the stringent quality requirements for its intended applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

- 3. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

The Mechanism and Application of Dansyl Acid-d6 in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Dansyl Acid-d6 in mass spectrometry, providing a comprehensive resource for its application in quantitative analysis. This compound, a deuterated analog of Dansyl Acid, serves as a powerful derivatization agent, particularly in stable isotope dilution mass spectrometry (SID-MS) for the precise quantification of a wide range of analytes in complex biological matrices.

Core Principles of Dansylation in Mass Spectrometry

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) and its isotopically labeled counterparts are derivatizing reagents that covalently bind to primary and secondary amines, as well as phenolic hydroxyl groups, under basic conditions.[1] This chemical modification, known as dansylation, is instrumental in overcoming common challenges in liquid chromatography-mass spectrometry (LC-MS) analysis.

The primary advantages of dansylation include:

-

Enhanced Ionization Efficiency: The dansyl group, containing a tertiary amine, significantly boosts the ionization efficiency of derivatized analytes in positive mode electrospray ionization (ESI).[1][2] This can lead to a signal enhancement of one to three orders of magnitude.[1][3]

-

Improved Chromatographic Separation: Dansylation increases the hydrophobicity of polar and ionic metabolites. This modification improves their retention on reversed-phase chromatography columns, enabling better separation from interfering matrix components.[1][2]

-

Stable Derivative Formation: The resulting dansylated sulfonamides and sulfonate esters are stable, ensuring reproducible and reliable quantification.[1]

The Role of this compound in Stable Isotope Dilution

This compound is employed as an internal standard in stable isotope dilution assays. In this methodology, the target analyte in a sample is derivatized with the "light" (non-deuterated) dansyl chloride, while a known amount of an analytical standard is derivatized with the "heavy" (deuterated) this compound.[4] The "light" and "heavy" labeled samples are then mixed and analyzed by LC-MS.

The key principle is that the "light" and "heavy" labeled analytes are chemically identical and thus co-elute during chromatography and exhibit the same ionization efficiency. The mass spectrometer, however, can distinguish them based on their mass difference (6 Da in this case). By comparing the peak area ratios of the light and heavy-labeled analytes, precise and accurate quantification of the target analyte in the original sample can be achieved, correcting for variations in sample preparation, injection volume, and instrument response.[4][5]

Quantitative Performance of Dansylation

The use of dansylation, particularly with isotopic labeling, provides excellent quantitative performance. Studies have demonstrated high levels of precision and linearity.

| Parameter | Performance Metric | Analyte Class | Reference |

| Linearity | Linear response over two orders of magnitude | Amino Acids | [3][4] |

| Reproducibility | Average Relative Standard Deviation (RSD) of approximately 5.3% | Amino Acids | [3][4] |

| Sensitivity | Detection limits in the femtomole range (4.32 to 85.34 fmol) | Amino Acids | [6] |

Experimental Protocols

General Derivatization Protocol for Biological Fluids (e.g., Plasma)

This protocol outlines a general workflow for the derivatization of amines in a complex biological matrix like plasma.[4]

1. Sample Preparation:

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

2. Derivatization Reaction:

-

Prepare a fresh solution of 10 mg/mL Dansyl Chloride in acetone. For the internal standard, prepare a parallel solution of 10 mg/mL this compound.

-

Prepare a 100 mM sodium carbonate buffer (pH 9.5).

-

To 50 µL of the supernatant (or standard solution), add 50 µL of the sodium carbonate buffer.

-

Add 100 µL of the Dansyl Chloride (or this compound) solution.

-

Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

3. Quenching and Sample Preparation for LC-MS:

-

After incubation, add 10 µL of 25% aqueous formic acid to quench the reaction and neutralize the pH.

-

Vortex and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

Derivatization Protocol for Amino Acid Analysis

This protocol is optimized for the analysis of proteinogenic amino acids.[1][2]

1. Reagent Preparation:

-

Dansyl Chloride Solution: 50 mM in acetonitrile (ACN).

-

Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.8.

-

Quenching Solution: 10% (v/v) ammonium (B1175870) hydroxide (B78521) in water.

2. Derivatization Procedure:

-

Immediately before use, mix the Dansyl Chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio.

-

Add the mixed derivatization reagent to the amino acid standards or sample extracts.

-

Incubate at room temperature for 60 minutes.[2]

3. Quenching:

-

Add the ammonium hydroxide solution to quench the excess Dansyl Chloride.

4. LC-MS Analysis:

-

The sample is then ready for injection into the LC-MS system.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[4]

-

Analysis Mode: For targeted quantification, the mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[4]

Fragmentation of Dansylated Compounds

Collision-induced dissociation (CID) of protonated dansyl-labeled amines primarily results in fragment ions that contain the dansyl moiety, with neutral losses corresponding to parts of the original amine molecule.[7] In many cases, fragment ions from the original, unmodified amine are not observed.[7] However, characteristic fragment ions associated with dansyl adducts can serve as useful markers for identifying modified peptides.[8]

Visualizing the Workflow and Mechanism

Dansylation Reaction Mechanism

Caption: Chemical reaction of an amine with Dansyl Chloride.

Stable Isotope Dilution Workflow

Caption: Workflow for quantitative analysis using SID-MS.

Logical Flow of Dansylation for Enhanced LC-MS Detection

Caption: How dansylation improves analyte detection in LC-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characteristic fragment ions associated with dansyl cadaverine and biotin cadaverine adducts on glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Dansyl Acid-d6 in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dansyl Acid-d6 in various common organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide incorporates solubility data for the non-deuterated Dansyl Acid and Dansyl Chloride as close proxies. It is a reasonable scientific assumption that the solubility characteristics of a deuterated compound are very similar to its non-deuterated counterpart. This document aims to equip researchers with the necessary information for the effective use of this compound in experimental workflows.

Introduction to this compound

This compound, or 5-(dimethylamino-d6)naphthalene-1-sulfonic acid, is a deuterated analog of the widely used fluorescent probe, Dansyl Acid. The dansyl moiety is known for its sensitivity to the polarity of its microenvironment, making it a valuable tool in biochemistry and analytical chemistry for applications such as protein and peptide analysis, fluorescence resonance energy transfer (FRET) studies, and chromatographic separations. The incorporation of deuterium (B1214612) atoms can be advantageous for mass spectrometry-based quantification and for studying reaction mechanisms.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for Dansyl Acid and its close analog, Dansyl Chloride, in a range of common organic solvents. This data serves as a strong indicator of the expected solubility for this compound.

| Solvent Class | Solvent | Compound | Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Dansyl Chloride | ~10 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Dansyl Acid | Slightly Soluble[2][3] | |

| Dimethyl Formamide (DMF) | Dansyl Chloride | ~3 mg/mL[1] | |

| Acetone | Dansyl Chloride | Soluble | |

| Acetonitrile | Dansyl Chloride | Soluble | |

| Polar Protic | Ethanol | Dansyl Chloride | ~1.6 mg/mL[1] |

| Methanol | Dansyl Acid | Slightly Soluble (with heating)[2][3] | |

| Non-Polar Aromatic | Benzene | Dansyl Chloride | Soluble[4] |

| Ethers | Dioxane | Dansyl Chloride | Soluble[4] |

| Halogenated | Chloroform | Dansyl Chloride | Soluble[4] |

| Aqueous | Water | Dansyl Acid | Generally Soluble[5] |

| Water | Dansyl Chloride | Insoluble[4] |

Note: The solubility of this compound is expected to be very similar to that of Dansyl Acid. The provided data for Dansyl Chloride, a closely related compound, offers additional context for solubility in a wider range of organic solvents. It is always recommended to perform preliminary solubility tests for specific applications and concentrations.

Experimental Protocols

A primary application of dansyl compounds is the derivatization of primary and secondary amines, such as those in amino acids, for enhanced detection in High-Performance Liquid Chromatography (HPLC). The following is a detailed protocol for this procedure.

Derivatization of Amino Acids with Dansyl Chloride for HPLC Analysis

This protocol outlines the steps for the pre-column derivatization of amino acids using Dansyl Chloride, a method readily adaptable for this compound.[6][7][8]

Materials:

-

Amino acid standards or sample hydrolysate

-

Dansyl Chloride solution (e.g., 1.5 mg/mL in acetonitrile)

-

Lithium carbonate buffer (40 mM, pH 9.5)

-

Quenching solution (e.g., 2% methylamine (B109427) hydrochloride or 88% formic acid)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector.

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of amino acids in the lithium carbonate buffer.

-

For protein samples, perform acid hydrolysis to release free amino acids, followed by neutralization and dilution in the same buffer.

-

-

Derivatization Reaction:

-

To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the Dansyl Chloride solution.

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Incubate the reaction mixture at 37°C for 35 minutes in the dark. Dansyl derivatives are light-sensitive.

-

-

Quenching the Reaction:

-

After incubation, add 100 µL of the quenching solution to the reaction mixture to react with the excess Dansyl Chloride.

-

Vortex the mixture again and incubate for an additional 10 minutes at 37°C in the dark.

-

-

Sample Filtration and Analysis:

-

Centrifuge the derivatized sample to pellet any precipitate.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% Formic Acid (optional, adjust as needed for separation)

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase A, gradually increasing to elute the more hydrophobic dansylated amino acids.

-

Flow Rate: 1.0 mL/min

-

Detection: Fluorescence detector with excitation at ~340 nm and emission at ~530 nm.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Caption: Workflow for Amino Acid Derivatization with Dansyl Chloride.

Caption: Key Relationships of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 5-(Dimethylamino)-1-naphthalenesulfonic acid CAS#: 4272-77-9 [m.chemicalbook.com]

- 3. 5-(Dimethylamino)-1-naphthalenesulfonic acid | 4272-77-9 [amp.chemicalbook.com]

- 4. 605-65-2 CAS MSDS (Dansyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]

Navigating the Safe Handling of Dansyl Acid-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling precautions for Dansyl Acid-d6. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes available data for the non-deuterated analogue, Dansyl acid, and provides context regarding its relationship with its common precursor, Dansyl chloride-d6. This document is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Compound Identification and Chemical Properties

This compound is a deuterated derivative of Dansyl acid, a fluorescent molecule commonly used in biochemical and analytical research.

| Property | Value |

| Chemical Name | 5-(Dimethylamino)naphthalene-1-sulfonic Acid-d6 |

| Synonyms | This compound |

| CAS Number | 1329836-02-3 |

| Molecular Formula | C₁₂H₇D₆NO₃S |

| Molecular Weight | 257.34 g/mol |

| Appearance | Purple Solid |

Hazard Identification and Classification

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | 2 | ! | Warning | H319: Causes serious eye irritation.[1] |

Note: The toxicological properties of this compound have not been fully investigated.

Distinction from Dansyl Chloride-d6

It is critical to distinguish the safety and handling of this compound from its common precursor, Dansyl chloride-d6. Dansyl chloride-d6 is a water-reactive and corrosive substance that causes severe skin and eye burns. It reacts with water to form this compound. The safety precautions for the chloride are significantly more stringent than for the acid.

Personal Protective Equipment (PPE)

Based on the hazard classification of the non-deuterated analogue, the following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face | Wear chemical safety goggles or a face shield. |

| Skin | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |

| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

| Aspect | Protocol |

| Handling | - Avoid contact with skin and eyes.- Avoid inhalation of dust.- Use with adequate ventilation.- Wash hands thoroughly after handling. |

| Storage | - Keep container tightly closed.- Store in a cool, dry, and well-ventilated area. |

First Aid Measures

In case of exposure, follow these first aid guidelines:

| Exposure Route | First Aid Measures |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Inhalation | Move person to fresh air. If breathing is difficult, seek medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Researchers should always consult the most current safety information available and adhere to their institution's safety protocols.

References

The Analytical Edge: A Technical Guide to Deuterated Dansyl Compounds in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the quest for precise and robust methodologies is paramount. Chemical labeling with stable isotopes, coupled with mass spectrometry, has emerged as a powerful strategy for discerning subtle changes in protein abundance. Among the repertoire of labeling reagents, deuterated dansyl compounds, particularly Dansyl Chloride-d6, offer a cost-effective and reliable approach for accurate quantification. This technical guide provides an in-depth exploration of the core principles, experimental workflows, and data analysis considerations for leveraging deuterated dansyl compounds in proteomics research.

Core Principles: Isotope Dilution and Enhanced Mass Spectrometric Detection

The application of deuterated dansyl compounds in quantitative proteomics is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique involves the use of a stable isotope-labeled version of a derivatization agent as an internal standard. In this case, Dansyl Chloride-d6, where the six hydrogen atoms on the dimethylamino group are replaced with deuterium (B1214612), serves as the "heavy" reagent, while the standard Dansyl Chloride is the "light" reagent.[1][2]

The workflow involves derivatizing a control sample with the light reagent and the experimental sample with the heavy reagent (or vice versa). The samples are then mixed in a 1:1 ratio.[1] Because the deuterated and non-deuterated dansyl chlorides are chemically identical, they react with the primary amino groups of peptides (the N-terminus and the ε-amino group of lysine (B10760008) residues) with the same efficiency.[3] The resulting "light" and "heavy" labeled peptides are chemically identical and thus co-elute during liquid chromatography (LC).[1] However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. The relative abundance of proteins between the two samples is then determined by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectrum.[4]

Beyond quantification, dansylation offers the additional benefit of enhancing the ionization efficiency of peptides in electrospray ionization (ESI) mass spectrometry, leading to a significant signal boost of one to three orders of magnitude.[5] This derivatization also improves the chromatographic retention of polar peptides on reversed-phase columns.[5]

Quantitative Data Presentation

The key to quantitative analysis using deuterated dansyl compounds is the predictable mass shift observed in the mass spectrometer. The following tables summarize the expected mass shifts for peptides labeled with Dansyl Chloride (light) and Dansyl Chloride-d6 (heavy).

| Labeling Reagent | Chemical Formula | Monoisotopic Mass (Da) |

| Dansyl Chloride | C₁₂H₁₂ClNO₂S | 269.0328 |

| Dansyl Chloride-d6 | C₁₂H₆D₆ClNO₂S | 275.0705 |

Table 1: Properties of Light and Heavy Dansyl Chloride Reagents.

When a peptide is labeled, the dansyl group adds to the N-terminus and to each lysine residue. The mass difference between the heavy and light labeled peptides will therefore depend on the number of labeling sites.

| Number of Labeling Sites (N-terminus + Lysines) | Mass of Light Dansyl Adduct(s) (Da) | Mass of Heavy Dansyl Adduct(s) (Da) | Mass Difference (Heavy - Light) (Da) |

| 1 | 233.0514 | 239.0891 | 6.0377 |

| 2 | 466.1028 | 478.1782 | 12.0754 |

| 3 | 699.1542 | 717.2673 | 18.1131 |

| 4 | 932.2056 | 956.3564 | 24.1508 |

Table 2: Expected Mass Shifts for Peptides Labeled with Dansyl Chloride and Dansyl Chloride-d6. The mass of the adduct is calculated as the mass of the dansyl group (C₁₂H₁₂NO₂S or C₁₂H₆D₆NO₂S) minus the mass of a proton.

Experimental Protocols

The following is a generalized protocol for the quantitative analysis of two protein samples using deuterated dansyl chloride labeling.

1. Protein Extraction and Digestion:

-

Extract total protein from control and experimental samples using a suitable lysis buffer.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Take equal amounts of protein from each sample (e.g., 100 µg).

-

Perform in-solution or in-gel tryptic digestion of the proteins to generate peptides.

-

Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.

2. Dansylation Labeling: [1][6]

-

Reagent Preparation:

-

Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.5).

-

Prepare a 50 mg/mL solution of Dansyl Chloride ("light" reagent) in anhydrous acetonitrile.

-

Prepare a 50 mg/mL solution of Dansyl Chloride-d6 ("heavy" reagent) in anhydrous acetonitrile.

-

-

Labeling Reaction:

-

Reconstitute the dried control peptides in 50 µL of the sodium carbonate/bicarbonate buffer. Add 50 µL of the "light" Dansyl Chloride solution.

-

Reconstitute the dried experimental peptides in 50 µL of the sodium carbonate/bicarbonate buffer. Add 50 µL of the "heavy" Dansyl Chloride-d6 solution.

-

Vortex both mixtures and incubate at 37°C for 1 hour in the dark.

-

-

Quenching:

-

Add 10 µL of 5% hydroxylamine (B1172632) or 2 M glycine (B1666218) to each reaction to quench the excess dansyl chloride.

-

Incubate for 15 minutes at room temperature.

-

3. Sample Mixing and Desalting:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Desalt the mixed sample using a C18 SPE cartridge to remove excess reagents and salts.

-

Dry the final labeled peptide mixture under vacuum.

4. LC-MS/MS Analysis: [7]

-

Reconstitute the dried, labeled peptide mixture in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the sample using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

-

Employ a data-dependent acquisition (DDA) method, where the mass spectrometer automatically selects the most intense precursor ions for fragmentation (MS/MS).

5. Data Analysis:

-

Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled peptides.

-

The software should be configured to search for the specific mass modifications corresponding to both the light and heavy dansyl labels on the N-terminus and lysine residues.

-

The relative quantification of proteins is determined by calculating the ratio of the intensities of the heavy-to-light peptide pairs.

Mandatory Visualizations

Experimental Workflow

A generalized workflow for quantitative proteomics using deuterated dansyl compounds.

Principle of Isotope Dilution Mass Spectrometry

The core principle of quantitative proteomics using light and heavy dansyl chloride.

Conclusion

Deuterated dansyl compounds provide a valuable tool for quantitative proteomics, offering a combination of robust chemical derivatization, enhanced mass spectrometric detection, and straightforward implementation of isotope dilution strategies. This approach is particularly well-suited for studies requiring accurate relative quantification of protein expression between two states. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently apply this technique to gain deeper insights into the complexities of the proteome in various biological and pathological contexts.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. Relative quantification of biomarkers using mixed-isotope labeling coupled with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Derivatization of Amino Acids with Dansyl Acid-d6 for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is fundamental in various fields, including metabolic research, clinical diagnostics, and pharmaceutical development. Chemical derivatization is a crucial step to enhance the analytical properties of amino acids for mass spectrometry (MS)-based analysis. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a well-established derivatizing agent that reacts with primary and secondary amino groups to yield stable, highly fluorescent, and readily ionizable derivatives.[1][2] The use of a deuterated analog, Dansyl Acid-d6 (presumed to be Dansyl Chloride-d6, as the sulfonyl chloride is the reactive species for derivatization), offers a significant advantage for quantitative studies by enabling stable isotope dilution assays.[1] This approach involves spiking a known amount of the deuterated standard into a sample, allowing for highly accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1]

This application note provides a detailed protocol for the derivatization of amino acids with Dansyl Chloride-d6 and their subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Quantitative Performance

The use of dansylation for amino acid analysis provides robust and sensitive quantification. A study utilizing a similar ¹²C-/¹³C-dansylation labeling technique demonstrated excellent quantitative performance for the analysis of 20 amino acids. The key performance metrics are summarized in the table below.[1]

| Parameter | Performance |

| Linearity (R²) | > 0.98 for most amino acids |

| Precision (RSD) | < 5% for the majority of amino acids |

| Detection Limits | 4.32 to 85.34 femtomoles |

Experimental Protocol

This protocol outlines the necessary steps for the derivatization of amino acids in biological samples using Dansyl Chloride-d6.

Materials and Reagents

-

Dansyl Chloride-d6

-

Amino acid standards

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)[2]

-

Formic acid (FA)

-

Ammonium (B1175870) hydroxide (B78521) (for quenching, optional)[2]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

LC-MS system with a C18 reversed-phase column[1]

Solution Preparation

-

Amino Acid Standard Stock Solutions: Prepare individual or mixed amino acid standard stock solutions in a suitable solvent (e.g., 0.1 M HCl or water) at a concentration of 1 mg/mL. Store at -20°C.

-

Dansyl Chloride-d6 Solution (10 mg/mL): Prepare fresh by dissolving Dansyl Chloride-d6 in acetone (B3395972) or acetonitrile.[1] This solution is light-sensitive and should be prepared immediately before use and kept in the dark.

-

Sodium Carbonate/Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of water. Adjust pH if necessary.[2]

-

Quenching Solution (optional): 10% (v/v) ammonium hydroxide in water.[2]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

Sample Preparation (e.g., Plasma)

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant containing the amino acids to a new microcentrifuge tube.

Derivatization Procedure

-

To 50 µL of the prepared sample supernatant or amino acid standard solution, add 50 µL of 100 mM sodium carbonate buffer (pH 9.5).[1]

-

Add 100 µL of the freshly prepared 10 mg/mL Dansyl Chloride-d6 solution.[1]

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 60°C for 30 minutes in the dark.[1]

Reaction Quenching and Sample Preparation for LC-MS

-

After incubation, cool the mixture to room temperature.

-

Add 10 µL of 25% aqueous formic acid to quench the reaction and neutralize the pH.[1]

-

Vortex the sample and then centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

-

Column: C18 reversed-phase column.[1]

-

Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) is typically employed.[1] A common gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the derivatized amino acids.

-

Ionization Mode: Positive electrospray ionization (ESI) is effective for detecting dansylated products due to the presence of a tertiary amine in the dansyl group.[2]

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for each Dansyl-d6 labeled amino acid.

Diagrams

Caption: Reaction mechanism of amino acid derivatization with Dansyl Chloride-d6.

Caption: Experimental workflow for this compound derivatization.

References

Application Notes: Enhanced Quantification Using Dansyl Chloride-d6 as an Internal Standard in LC-MS

Introduction

The sensitive and accurate quantification of small molecules, particularly those containing primary and secondary amine or phenolic hydroxyl groups, is a critical task in biomedical research, drug development, and metabolomics.[1] These compounds often present analytical challenges in liquid chromatography-mass spectrometry (LC-MS) due to poor chromatographic retention on reversed-phase columns and low ionization efficiency.[1][2]

Chemical derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a robust strategy to overcome these limitations.[1][2] The dansyl group enhances the hydrophobicity of polar metabolites for better chromatographic separation and introduces a tertiary amine that significantly boosts signal intensity in positive mode electrospray ionization (ESI).[1][2][3]

This application note details the use of Dansyl Chloride-d6 , a deuterated analog, for stable isotope dilution (SID) LC-MS analysis. By using a stable isotope-labeled internal standard, this method corrects for variations in sample preparation, matrix effects, and instrument response, ensuring the highest accuracy and precision in quantitative analysis.[1][4][5] The deuterated standard co-elutes with the non-deuterated analyte, providing a reliable reference for quantification, making it the gold standard for quantitative mass spectrometry.[1][5] This technique is broadly applicable to a wide range of analytes, including amino acids, biogenic amines, and phenolic compounds.[1][2]

Quantitative Performance Data

The use of Dansyl Chloride-d6 in a stable isotope dilution strategy provides excellent quantitative performance. The data presented below, adapted from studies showcasing the capabilities of the dansylation technique, demonstrates its reliability for demanding applications.[4]

Table 1: Comparison of Common Amine Derivatization Reagents

| Feature | Dansyl Chloride-d6 / Dansyl Chloride | o-Phthalaldehyde (OPA) | Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) |

|---|---|---|---|

| Target Analytes | Primary & Secondary Amines, Phenols | Primary Amines | Primary & Secondary Amines |

| Detection Method | Fluorescence, MS | Fluorescence | Fluorescence, UV |

| Key Advantage | Enables stable isotope dilution for high accuracy and precision.[4] | Rapid reaction time. | Good for highly acidic chromatography. |

| Ionization Efficiency | High | Moderate | Moderate |

Table 2: Method Validation Parameters for Dansylated Amino Acid Analysis

| Parameter | Performance |

|---|---|

| Linearity (R²) | > 0.98 for most amino acids.[4][6] |

| Precision (RSD) | < 5.3% for the majority of amino acids.[4][6] |

| Detection Limits | 4.32 to 85.34 femtomoles.[4][6] |

Table 3: Example LC-MS Parameters for Dansylated Amino Acids

| Amino Acid | Dansylation State | Quantifier Ion (m/z) | Retention Time (min) |

|---|---|---|---|

| Alanine | 1 Dansyl | 323.1162 | 8.2 |

| Arginine | 1 Dansyl | 408.1802 | 7.9 |

| Aspartic Acid | 2 Dansyl | 599.1599 | 10.5 |

| Glutamic Acid | 2 Dansyl | 613.1755 | 11.1 |

| Glycine | 1 Dansyl | 309.0999 | 7.1 |

| Proline | 1 Dansyl | 349.1319 | 9.8 |

Note: Retention times and m/z values are dependent on the specific LC-MS system, column, and gradient used.[7] Data acquired using a C18 column and a Q-TOF mass spectrometer.[7]

Experimental Protocols

The following protocols provide a generalized workflow for sample preparation, derivatization, and LC-MS analysis. Optimization may be required based on the specific analyte, sample matrix, and instrumentation.

Protocol 1: Reagent and Sample Preparation

-

Dansyl Chloride-d6 Stock Solution (10 mg/mL): Dissolve 10 mg of Dansyl Chloride-d6 in 1 mL of anhydrous acetonitrile (B52724) (ACN). Store in the dark at -20°C.[1] A working solution of 50 mM can also be prepared by dissolving 134.9 mg in 10.0 mL of ACN.[2]

-

Derivatization Buffer (100 mM Sodium Carbonate, pH 9.5-9.8): Prepare by dissolving sodium carbonate and sodium bicarbonate in water to achieve the target pH.[2][4] Filter through a 0.22 µm filter and store at 4°C.[2]

-

Quenching Solution (10% v/v Ammonium Hydroxide or 25% Aqueous Formic Acid): Prepare by diluting the concentrated reagent with water.[2][4]

-

Sample Preparation (from Plasma): a. To 50 µL of plasma, add 150 µL of ice-cold ACN to precipitate proteins.[4] b. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.[4] d. Carefully transfer the supernatant containing the analytes to a new microcentrifuge tube.[4]

Protocol 2: Derivatization Reaction

-

To 50 µL of the sample extract (from Protocol 1, step 4d), add 50 µL of the Derivatization Buffer.[4]

-

Add 50-100 µL of the Dansyl Chloride working solution to the sample. For stable isotope dilution, a parallel reaction is performed where a known amount of analytical standard is derivatized with the Dansyl Chloride-d6 stock solution.[1][4]

-

Vortex the mixture thoroughly.

-

Incubate the reaction at 60°C for 30-60 minutes in the dark.[4][8] (Note: Some protocols suggest incubation at room temperature for 60 minutes; this step may require optimization).[2]

-

Reaction Quenching: After incubation, add 10 µL of Quenching Solution to consume excess Dansyl Chloride.[1] Vortex and incubate for an additional 5-10 minutes.[1][7]

-

Centrifuge the final mixture to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]

Protocol 3: LC-MS/MS Analysis

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4][8]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 10%), ramping up to a high percentage (e.g., 90%) to elute the derivatized analytes, followed by a re-equilibration step.[4][7]

-

Mass Spectrometry:

Visualizations

The following diagrams illustrate the key workflows and reactions involved in using Dansyl Chloride-d6 for quantitative LC-MS analysis.

Caption: General experimental workflow for Dansyl Chloride-d6 derivatization and LC-MS analysis.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Biogenic Amines using Dansyl Chloride and Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biogenic amines (BAs) are low molecular weight organic bases that play crucial roles in a myriad of physiological processes.[1][2] This group, which includes catecholamines (dopamine, norepinephrine), indolamines (serotonin), and others like histamine (B1213489) and tyramine, functions in neurotransmission, immune response, and regulation of blood pressure.[1][2][3] Given their potent biological activity, the accurate quantification of BAs in complex matrices such as biological fluids, foods, and pharmaceutical preparations is of paramount importance for clinical diagnostics, food safety, and neuroscience research.[1][4][5]

However, the analysis of BAs presents significant challenges due to their high polarity, structural similarity, chemical instability, and typically low endogenous concentrations.[1][6][7] To overcome these limitations, a robust analytical method involving chemical derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed. Derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride (DNS-Cl), is a widely used strategy. This reaction targets primary and secondary amine groups, attaching a non-polar dansyl group that enhances chromatographic retention on reverse-phase columns and significantly improves ionization efficiency for mass spectrometric detection.[8]

This application note details a highly sensitive and selective method for the quantitative analysis of biogenic amines using a stable isotope dilution strategy. In this approach, samples are derivatized with Dansyl Chloride, and a deuterated analog, Dansyl Chloride-d6, is used to derivatize a standard mixture, serving as an internal standard for precise and accurate quantification.[9][10]

Principle of the Method

The core of this method is the stable isotope dilution assay, a gold-standard technique in quantitative mass spectrometry. The workflow involves derivatizing the biogenic amines in the sample with the "light" (unlabeled) Dansyl Chloride. In parallel, a known amount of a biogenic amine standard mixture is derivatized with the "heavy" (deuterated) Dansyl Chloride-d6. The light and heavy derivatized samples are then combined and analyzed by LC-MS/MS.

Since the light and heavy derivatized analytes are chemically identical, they co-elute during chromatography and exhibit the same ionization efficiency. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the peak areas of the light (analyte from the sample) to the heavy (internal standard) derivative, any variations in sample preparation, injection volume, or matrix effects can be effectively normalized. This differential isotope labeling approach allows for highly accurate and precise quantification of biogenic amines.[9]

Experimental Protocols

Materials and Reagents

-

Biogenic Amine Standards: Histamine, Putrescine, Cadaverine, Tyramine, Spermidine, Spermine, etc. (Sigma-Aldrich or equivalent)

-

Dansyl Chloride (DNS-Cl), 98% (Acros Organics or equivalent)

-

Dansyl Chloride-d6 (DNSCl-d6) (MedChemExpress or equivalent)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid, LC-MS grade

-

Sodium Carbonate and Sodium Bicarbonate (for buffer preparation)

-

Ammonium (B1175870) Hydroxide (B78521) (for quenching)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if required

-

Standard laboratory equipment: vortex mixer, centrifuge, heating block, analytical balance, pH meter.

Preparation of Solutions

-

Biogenic Amine Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each biogenic amine standard in 10 mL of 0.1 M HCl. Store at 4°C.

-

Working Standard Mixture (e.g., 10 µg/mL): Prepare a mixed solution of biogenic amines by diluting the stock solutions in 0.1 M HCl.

-

Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.5-10.0): Dissolve sodium carbonate and sodium bicarbonate in ultrapure water to achieve the desired pH.[8][11]

-

"Light" Dansyl Chloride Solution (10 mg/mL): Prepare fresh by dissolving 50 mg of Dansyl Chloride in 5 mL of ACN. Store in the dark.[2][12]

-

"Heavy" Dansyl Chloride-d6 Solution (10 mg/mL): Prepare fresh by dissolving Dansyl Chloride-d6 in ACN to the same concentration as the light solution. Store in the dark.

-

Quenching Solution (10% Ammonium Hydroxide): Dilute concentrated ammonium hydroxide with ultrapure water.[8][13]

Sample Preparation (General Guideline)